An In-Depth Technical Guide to 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS 1027929-81-2)
An In-Depth Technical Guide to 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS 1027929-81-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Fluoro-8-nitroquinazolin-4(3H)-one, a fluorinated nitroquinazolinone derivative of significant interest in medicinal chemistry. Drawing from established synthetic methodologies and the well-documented biological significance of the quinazolinone scaffold, this document offers a technical exploration of its properties, synthesis, and potential applications.
Introduction: The Quinazolinone Core in Modern Drug Discovery
The quinazolin-4(3H)-one skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities.[1] Its derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and anticonvulsant agents.[2][3] The introduction of a fluorine atom and a nitro group can significantly modulate the physicochemical and biological properties of the parent molecule. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4] The nitro group, a potent electron-withdrawing group, can influence the molecule's reactivity and is a key feature in many antimicrobial and anticancer agents.[3]
7-Fluoro-8-nitroquinazolin-4(3H)-one is a specific isomer that combines these features. While direct studies on this particular compound are limited, its structural alerts suggest potential as an intermediate in the synthesis of more complex bioactive molecules, particularly in the realm of kinase inhibitors and other targeted cancer therapies.[5][6]
Physicochemical and Structural Properties
A summary of the known and predicted physicochemical properties of 7-Fluoro-8-nitroquinazolin-4(3H)-one is presented below.
| Property | Value | Source |
| CAS Number | 1027929-81-2 | Fluorochem[2] |
| Molecular Formula | C₈H₄FN₃O₃ | Fluorochem[2] |
| Molecular Weight | 209.13 g/mol | PubChem[4] |
| IUPAC Name | 7-fluoro-8-nitro-3H-quinazolin-4-one | Fluorochem[2] |
| Canonical SMILES | O=C1NC=NC2=C([O-])C(F)=CC=C12 | Fluorochem[2] |
| InChI | InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13) | Fluorochem[2] |
| Predicted XLogP3 | 0.6 | PubChem[4] |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
| Appearance | Likely a solid powder | Inferred |
Synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one
The synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one is a multi-step process commencing with the formation of the quinazolinone core followed by a regioselective nitration.
Synthesis of the Precursor: 7-Fluoroquinazolin-4(3H)-one
The key precursor, 7-Fluoroquinazolin-4(3H)-one, is synthesized from 2-amino-4-fluorobenzoic acid.
Figure 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether.[1]
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum to yield 7-fluoro-4-hydroxy quinazoline.[1]
Nitration of 7-Fluoroquinazolin-4(3H)-one
The final step is the nitration of the quinazolinone ring. The presence of the fluorine atom at the 7-position directs the nitration. While the 6-position is also activated, the 8-position is preferentially nitrated.[7]
Figure 2: Nitration yielding the target compound.
Experimental Protocol:
Causality Behind Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the nitronium ion (NO₂⁺), the electrophile required for the nitration of the aromatic ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the reaction.[5]
-
Reaction Setup: In a flask suitable for strong acids, carefully add 7-Fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.[5]
-
Reaction: Heat the reaction mixture to approximately 100°C for at least one hour.[5] The reaction should be closely monitored.
-
Workup: After the reaction is complete, carefully pour the mixture onto ice water to quench the reaction and precipitate the crude product.
-
Purification: Collect the solid by filtration. As this reaction yields a mixture of isomers, purification by recrystallization or column chromatography is necessary to isolate the desired 7-Fluoro-8-nitroquinazolin-4(3H)-one.[5][7]
Potential Biological Activity and Applications
-
Anticancer Potential: Many quinazolinone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[6][8] The quinazolinone scaffold is present in several approved anticancer drugs.[9] Nitro-containing compounds have also been investigated as anticancer agents.[8]
-
Kinase Inhibition: The quinazolinone core is a common feature in many kinase inhibitors. Given that numerous kinase inhibitors are used in cancer therapy, this represents a significant area of potential application.[6]
-
Antimicrobial Activity: Nitroaromatic compounds are known for their antimicrobial properties.[10] Quinazolinone derivatives have also been reported to possess antibacterial and antifungal activities.[3]
It is plausible that 7-Fluoro-8-nitroquinazolin-4(3H)-one could serve as a valuable intermediate for the synthesis of novel drug candidates in these therapeutic areas. Further research is required to elucidate its specific biological profile.
Safety and Handling
Detailed toxicology data for 7-Fluoro-8-nitroquinazolin-4(3H)-one is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The synthesis involves the use of strong, corrosive acids and should only be performed by trained personnel.
Conclusion
7-Fluoro-8-nitroquinazolin-4(3H)-one is a synthetically accessible compound with significant potential as a building block in drug discovery. Its structural features, namely the quinazolinone core, a fluorine substituent, and a nitro group, are all associated with diverse and potent biological activities. This technical guide provides a foundational understanding of its properties and synthesis, paving the way for future research into its unique chemical and biological characteristics.
References
-
Elmaaty, A. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 735. [Link]
-
Sun, J., et al. (2011). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3075. [Link]
-
Tu, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(8), 915-924. [Link]
-
Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.). Royal Society of Chemistry. [Link]
-
Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 337-345. [Link]
-
Abdel-Jalil, R. J. (2005). SYNTHESIS AND ANTITUMOR ACTIVITY OF 2-ARYL-7-FLUORO- 6-(4-METHYL-1-PIPERAZINYL)-4(3H)-QUINAZOLINONES. HETEROCYCLES, 65(9), 2061-2068. [Link]
-
New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. (2022). Semantic Scholar. [Link]
-
Nitration of 4(3H)-quinazolinone 39. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI. [Link]
-
7-Fluoroquinazolin-4(3H)-one. (n.d.). PubChem. [Link]
-
Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. (2020). ResearchGate. [Link]
-
7-Nitroquinazolin-4(3H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2504. [Link]
-
Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. (2013). ResearchGate. [Link]
-
Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. (2019). Molecules, 24(18), 3326. [Link]
-
Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity. (2025). PubMed. [Link]
-
Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Asian Pacific Journal of Health Sciences, 8(4), 214-220. [Link]
-
Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. [Link]
-
Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity. (2026). Refubium. [Link]
Sources
- 1. apjhs.com [apjhs.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
